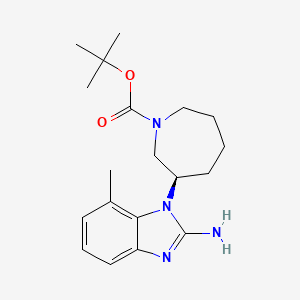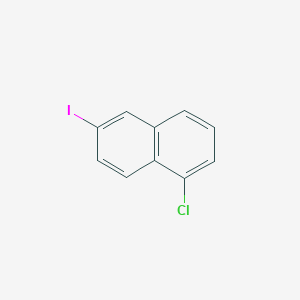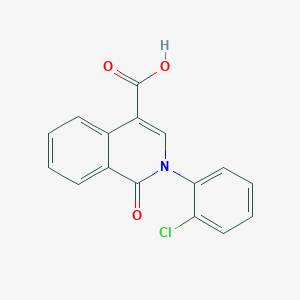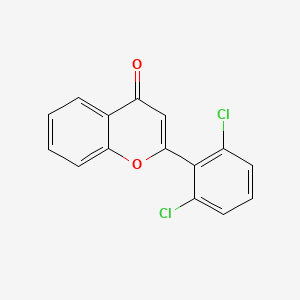
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound that belongs to the class of azepines and benzimidazoles. This compound is characterized by its unique structure, which includes a hexahydro-azepine ring fused with a benzimidazole moiety. The presence of the 1,1-dimethylethyl ester group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, including the formation of the azepine ring and the benzimidazole moiety. One common synthetic route involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine-1-carboxylic acid, 3-[7-chloro-2-[[(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]hexahydro-, 1,1-dimethylethyl ester, (3R)-
- 1H-Azepine-1-carboxylic acid, hexahydro-4-[[(2S)-2-(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]-, 1,1-dimethylethyl ester, (3R)-
Uniqueness
The uniqueness of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- lies in its specific structural features and the presence of the 1,1-dimethylethyl ester group
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-amino-7-methylbenzimidazol-1-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N4O2/c1-13-8-7-10-15-16(13)23(17(20)21-15)14-9-5-6-11-22(12-14)18(24)25-19(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H2,20,21)/t14-/m1/s1 |
InChI Key |
LVHQWYKNOLAXDQ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)

![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

